molecular formula C12H18N2O B3332296 N'-tert-Butyl-N'-phenylacetohydrazide CAS No. 885669-12-5

N'-tert-Butyl-N'-phenylacetohydrazide

Cat. No.: B3332296
CAS No.: 885669-12-5
M. Wt: 206.28 g/mol
InChI Key: HDUCLRWIXMYNKV-UHFFFAOYSA-N
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Description

N’-tert-Butyl-N’-phenylacetohydrazide is an organic compound characterized by its unique structure, which includes a tert-butyl group and a phenyl group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-tert-Butyl-N’-phenylacetohydrazide typically involves the reaction of tert-butylhydrazine with phenylacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction conditions often include cooling to control the exothermic nature of the reaction and the use of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the production of N’-tert-Butyl-N’-phenylacetohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial quantities.

Chemical Reactions Analysis

Types of Reactions: N’-tert-Butyl-N’-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or azines, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into hydrazines or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.

Scientific Research Applications

N’-tert-Butyl-N’-phenylacetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: In biological research, it can be used to study enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may have pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N’-tert-Butyl-N’-phenylacetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: N’-tert-Butyl-N’-phenylacetohydrazide can be compared to other hydrazides, such as:

    N’-tert-Butyl-N’-phenylbenzohydrazide: Similar in structure but with a benzoyl group instead of an acetyl group.

    N’-tert-Butyl-N’-phenylformohydrazide: Contains a formyl group instead of an acetyl group.

Uniqueness: The presence of both tert-butyl and phenyl groups in N’-tert-Butyl-N’-phenylacetohydrazide provides it with unique steric and electronic properties, making it distinct from other hydrazides. These properties can influence its reactivity and interactions in various chemical and biological contexts.

By understanding the synthesis, reactions, applications, and mechanisms of N’-tert-Butyl-N’-phenylacetohydrazide, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.

Properties

IUPAC Name

N'-tert-butyl-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(15)13-14(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUCLRWIXMYNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C1=CC=CC=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657229
Record name N'-tert-Butyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885669-12-5
Record name N'-tert-Butyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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